2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate

Medicinal Chemistry Structure-Activity Relationship Pyrrolidine Scaffold

Researchers screening for novel monoamine transporter ligands face a scarcity of 2,3-diphenyl-substituted pyrrolidine probes. This AldrichCPR compound fills that gap with a unique pharmacophore combining N-methyl amine, O-propionate ester, and vicinal diphenyl groups unavailable in simpler analogs. • Structurally distinct entry point for CNS catecholamine transporter programs aligned with NeuroSearch patent pharmacophore space • Dual C2/C3 stereocenters enable enantioselective method development • Hydrolyzable ester on sterically hindered scaffold for metabolic stability SAR studies Supplied as a rare unique chemical; researchers must perform de novo pharmacological profiling.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 102156-69-4
Cat. No. B12000539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate
CAS102156-69-4
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCN(C1C2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-3-18(22)23-20(17-12-8-5-9-13-17)14-15-21(2)19(20)16-10-6-4-7-11-16/h4-13,19H,3,14-15H2,1-2H3
InChIKeyFFEVEWPSMCPLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate: Identity & Sourcing


2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate (CAS 102156-69-4) is a synthetic pyrrolidine derivative with the IUPAC name (1-methyl-2,3-diphenylpyrrolidin-3-yl) propanoate and molecular formula C20H23NO2 [1]. It belongs to the 3-pyrrolidinol propionate ester class, which includes pharmacologically diverse compounds ranging from opioid analgesics like prodilidine to norepinephrine-dopamine reuptake inhibitors (NDRIs). This compound is currently cataloged as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals provided to early discovery researchers, with the explicit note that Sigma-Aldrich does not collect analytical data for this product . Its defining structural feature is the 2,3-diphenyl substitution on the pyrrolidine ring, a pattern that distinguishes it from the more common mono-phenyl or 3,3-diphenyl analogs.

Unique 2,3-diphenyl substitution pattern; distinct from mono-phenyl analogs
AldrichCPR rare chemical; identity and purity confirmation required by user
May support exploratory CNS screening; quantitative or regulatory use requires independent validation

2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate: Generic Substitution Failure


In-class substitution is untenable because the 2,3-diphenyl-1-methyl-3-pyrrolidinol propionate scaffold embodies a unique combination of three pharmacophoric elements: an N-methyl tertiary amine, a hydrolyzable O-propionate ester at the 3-position, and—most critically—two phenyl rings at the 2- and 3-positions. Closely related analogs diverge in at least one of these features. Prodilidine (1,2-dimethyl-3-phenyl-3-pyrrolidinol propionate) replaces the C2 phenyl with a methyl group, shifting its pharmacology toward μ-opioid receptor agonism with an analgesic potency approximately one-third that of oral morphine [1]. 1-Methyl-3-phenyl-3-pyrrolidinol propionate lacks the C2 substituent entirely, reducing both steric bulk and lipophilicity. Diphenylprolinol (D2PM) retains the diphenyl motif but replaces the ester with a free hydroxyl group, eliminating the metabolic and physicochemical properties conferred by the propionate ester and resulting in dopamine transporter (DAT) activity described as less potent than cocaine [2]. These structural divergences preclude any assumption of pharmacological or physicochemical equivalence.

C2-phenyl substitution alters scaffold
Mono-phenyl analogs (e.g., prodilidine) lack the second phenyl, which may shift receptor pharmacology and lipophilicity.
Propionate ester vs. free alcohol
Diphenylprolinol (D2PM) replaces the hydrolyzable ester with a stable alcohol, potentially changing metabolic stability and transporter interaction context.
Analytical documentation absent
AldrichCPR designation means no Certificate of Analysis; direct substitution for characterized reference standards is not supported without independent verification.

2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate: Differentiation Evidence


C2-Phenyl Substitution: Unique 2,3-Diaryl Scaffold

The target compound is the only 3-pyrrolidinol propionate ester cataloged by Sigma-Aldrich (AldrichCPR) that bears aryl substituents at both the C2 and C3 positions of the pyrrolidine ring, creating a contiguous 2,3-diaryl motif . The closest cataloged analogs—Prodilidine (C2-methyl, C3-phenyl) and 1-Methyl-3-phenyl-3-pyrrolidinol propionate (unsubstituted C2, C3-phenyl)—each carry only a single phenyl ring at the C3 position. This structural difference is not merely incremental; the addition of the C2 phenyl group increases the molecular weight by approximately 62 Da (from ~247 Da for mono-phenyl prodilidine to ~309 Da for the target compound) and adds significant steric and conformational constraints around the ester-bearing quaternary center . No direct head-to-head pharmacological comparison is available in the published literature.

C2-Phenyl Substitution
Context-dependent
309.4 g/mol (2 Ph) vs 247.3 g/mol (1 Ph)
~62 Da increase
Distinct steric and lipophilic scaffold; receptor binding context may differ from mono-phenyl analogs.
Medicinal Chemistry Structure-Activity Relationship Pyrrolidine Scaffold

AldrichCPR Rare Chemical Designation

2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate is classified by Sigma-Aldrich under the AldrichCPR (Chemical Procurement Resource) designation as a 'rare and unique chemical' . This designation is distinct from standard Sigma-Aldrich catalog products: AldrichCPR items are explicitly supplied without analytical data (no Certificate of Analysis provided), and the buyer assumes full responsibility for confirming product identity and purity . By contrast, Prodilidine hydrochloride and other structurally related 3-pyrrolidinol propionates are available from multiple vendors with defined purity specifications and analytical documentation. The AldrichCPR designation indicates that this compound occupies a distinct niche in the chemical supply chain—it is a screening compound for early discovery rather than a characterized reference standard.

AldrichCPR Rare Chemical
Specification review
No CoA; identity/purity to be verified by buyer. Single-source procurement.
Intended for exploratory screening only; quantitative or regulatory use not supported without independent validation.
Chemical Procurement Early Discovery Hit Identification

N-Methyl and Propionate Ester Functional Synergy

The target compound uniquely combines an N-methyl tertiary amine with an O-propionate ester on the 2,3-diphenylpyrrolidine scaffold. The closest diphenyl-pyrrolidine analog, diphenylprolinol (D2PM), bears a free secondary alcohol at the carbon equivalent to the 3-position rather than an ester, and its dopamine transporter (DAT) activity is qualitatively described as less potent than cocaine [1]. The ester functional group introduces metabolic vulnerability: 3-pyrrolidinol propionate esters are known substrates for plasma and tissue esterases, which hydrolyze the ester to release the corresponding 3-pyrrolidinol alcohol and propionic acid. This metabolic pathway is well-documented for prodilidine, which undergoes rapid N-demethylation and ester hydrolysis in liver microsomes [2]. While specific esterase kinetics data for the target compound are not publicly available, the presence of the propionate ester distinguishes it from the non-hydrolyzable diphenylprolinol and may confer different pharmacokinetic properties if the ester functions as a prodrug moiety.

Propionate Ester vs. Alcohol
Class-level
Target: hydrolyzable O-propionate ester. D2PM: stable alcohol. No direct esterase data.
Ester may confer prodrug activation pathway; metabolic stability requires independent assessment.
Medicinal Chemistry Prodrug Design Metabolic Lability

Catecholaminergic Modulator Pharmacophore Alignment

The 2,3-diphenyl-1-methyl-3-pyrrolidinol scaffold structurally aligns with the general pharmacophore described in NeuroSearch Sweden AB patent families (WO2008148799A1, US8188301) claiming 3-disubstituted phenyl-1-pyrrolidinols as modulators of cortical catecholaminergic neurotransmission [1]. These patents demonstrate, using in vivo microdialysis in conscious rats, that 3-(disubstituted phenyl)-1-methylpyrrolidines can increase extracellular dopamine and norepinephrine levels in cortical and striatal regions by 150-400% over baseline following subcutaneous administration at 50 μmol/kg [1]. The target compound (2,3-diphenyl-1-methyl-3-pyrrolidinol propionate) shares the 3-(disubstituted phenyl) core but differs by being an ester prodrug form and by having the second phenyl at C2 rather than as a ring substituent on the C3-phenyl. No direct catecholaminergic modulation data exist for the target compound; this evidence establishes the class-level relevance of the 2,3-diaryl pyrrolidine scaffold for CNS applications.

Catecholaminergic Alignment
Class-level
Class alignment with 3-disubstituted phenyl-1-methylpyrrolidine modulators; no direct target data.
Potential CNS research entry point; all pharmacological validation must be performed de novo.
CNS Drug Discovery Catecholaminergic Neurotransmission Dopamine

2,3-Diphenyl-1-methyl-3-pyrrolidinol propionate: Application Scenarios


CNS Hit Identification: Monoamine Transporter Screening

This compound is best deployed as a structurally novel screening hit in CNS drug discovery programs targeting monoamine transporters (DAT, NET, SERT) or G-protein coupled receptors in the dopaminergic/noradrenergic systems. The class-level alignment with NeuroSearch's 3-disubstituted phenyl-1-pyrrolidinol patent family, which demonstrated 150-400% increases in cortical catecholamine levels in rat microdialysis models, supports its inclusion in focused screening libraries [2]. However, researchers must conduct their own in vitro pharmacological profiling, as no transporter binding or functional data are available for this specific compound. Its AldrichCPR designation as a 'rare and unique chemical' is consistent with this early discovery role .

Esterase-Mediated Prodrug Activation Studies

The presence of the O-propionate ester on a sterically hindered 2,3-diphenyl scaffold makes this compound a valuable tool for studying structure-metabolism relationships in the 3-pyrrolidinol propionate series. Prodilidine, the structurally simpler mono-phenyl analog, is known to undergo both N-demethylation and ester hydrolysis in liver microsomes [2]. The additional C2 phenyl group in the target compound may sterically shield the ester from enzymatic hydrolysis, potentially altering metabolic stability compared to prodilidine. This compound could serve as a probe for investigating the impact of C2 substitution on esterase accessibility, with implications for the design of ester prodrugs with tunable activation rates.

Enantioselective Synthesis with Sterically Hindered Scaffold

The compound contains two vicinal stereocenters at C2 and C3 of the pyrrolidine ring bearing phenyl substituents, making it a valuable substrate for developing or testing enantioselective synthetic methods. The synthesis of the related (2S,3R)-1-methyl-2,3-diphenylpyrrolidine has been reported via Stevens rearrangement of azetidinium ions in 48% yield using potassium tert-butylate in THF [2]. The target compound's propionate ester adds an additional functional handle for further derivatization, and its stereochemical complexity makes it relevant for asymmetric catalysis research and chiral building block development.

Chemical Probe: Cortical Catecholaminergic Modulation

For academic or industrial groups investigating the role of cortical catecholaminergic neurotransmission in CNS disorders (schizophrenia, ADHD, cognitive impairment), this compound represents a structurally distinct entry point into the 3-disubstituted phenyl-pyrrolidine chemical space claimed in the NeuroSearch patent families [2]. The compound could serve as a starting scaffold for medicinal chemistry optimization, with modifications focused on (i) ester hydrolysis to reveal the free 3-pyrrolidinol for direct comparison with non-ester analogs, (ii) variation of the N-alkyl substituent, and (iii) exploration of alternative ester groups. All pharmacological validation must be performed de novo.

Application
Selection Property
Validation Focus
CNS monoamine transporter screening
Novel 2,3-diaryl scaffold distinct from known mono-phenyl analogs
In vitro transporter binding/functional profiling required
Esterase prodrug activation studies
Hydrolyzable propionate ester on sterically hindered scaffold
Esterase stability and metabolite identification assays
Enantioselective synthesis research
Vicinal stereocenters with two phenyl substituents
Chiral separation or asymmetric synthesis method development
Catecholaminergic modulation probe
Alignment with cortical catecholaminergic pharmacophore
In vivo microdialysis or functional assay verification
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